molecular formula C26H27Cl2N7O2 B12931526 N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride

N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride

Cat. No.: B12931526
M. Wt: 540.4 g/mol
InChI Key: AFSDUKAUCXZIRP-UHFFFAOYSA-N
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Description

N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple imidazole rings and phenyl groups, making it a subject of interest for researchers.

Properties

Molecular Formula

C26H27Cl2N7O2

Molecular Weight

540.4 g/mol

IUPAC Name

N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride

InChI

InChI=1S/C26H25N7O2.2ClH/c34-25(31-20-8-4-17(5-9-20)23-27-12-13-28-23)19-2-1-3-22(16-19)33-26(35)32-21-10-6-18(7-11-21)24-29-14-15-30-24;;/h1-11,16H,12-15H2,(H,27,28)(H,29,30)(H,31,34)(H2,32,33,35);2*1H

InChI Key

AFSDUKAUCXZIRP-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazole rings, followed by their attachment to the phenyl groups through amide bond formation. Common reagents used in these reactions include imidazole, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted imidazole or phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of imidazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results in inducing apoptosis in cancer cells, making them candidates for further development in oncology therapies .

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. The imidazole moiety is known to interact with biological targets such as enzymes and receptors involved in tumor growth .

Synthesis and Derivatives

The synthesis of N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride typically involves multi-step reactions starting from simpler imidazole derivatives. The synthetic pathways often include the formation of amide bonds and cyclization reactions to achieve the desired structure .

Table 1: Synthesis Overview

StepReaction TypeKey Reagents
1Nucleophilic substitution2-chloro-4,5-dihydro-1H-imidazole
2Amide formationAryl isocyanates
3CyclizationTriethylamine (TEA)

Biological Studies

Cytotoxicity Testing
Studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. Notably, it has shown selectivity towards certain types of cancer cells, suggesting potential for targeted therapy .

Case Study Example
In one study, a derivative of the compound was tested against SISO cell lines, showing significant apoptosis induction at concentrations as low as 2.38 μM . This indicates not only efficacy but also the potential for lower dosage requirements in therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzamide
  • N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide

Uniqueness

N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride is unique due to its complex structure, which includes multiple imidazole rings and phenyl groups. This structural complexity contributes to its diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit enhanced bioactivity and stability, making it a valuable compound for research and industrial applications.

Biological Activity

N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide; dihydrochloride (CAS No. 25787-13-7) is a compound of interest due to its potential biological activities, particularly in the context of antiprotozoal and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple imidazole rings and phenyl groups. Its molecular formula is C26H27Cl2N7O2C_{26}H_{27}Cl_{2}N_{7}O_{2}, with a molecular weight of approximately 540.44 g/mol. The presence of the imidazole moiety is significant as it is often associated with biological activity in various pharmacological contexts.

Research indicates that compounds containing imidazole derivatives can interact with biological systems through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide have shown the ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens like Trypanosoma brucei, the causative agent of sleeping sickness .
  • Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. The imidazole ring may play a role in modulating cell signaling pathways involved in cell growth and survival .
  • Membrane Permeability : The physicochemical properties of imidazole derivatives allow for effective membrane permeability, which is essential for their therapeutic action against intracellular pathogens .

Antiprotozoal Activity

In vitro studies have demonstrated that compounds with similar structures exhibit significant antiprotozoal activity against T. brucei. For instance, derivatives showed complete cures in first-stage disease models in mice, indicating high efficacy against this pathogen .

Anticancer Activity

The anticancer potential has been evaluated through cytotoxicity assays on various human cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
14dSISO2.38Induces apoptosis
14dRT-1123.77Cell cycle arrest
14dOther linesVariesVaries by structure

These findings suggest that the compound can selectively target cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Case Studies

A notable case study involved the evaluation of N-hydroxy derivatives similar to the target compound in mouse models. These studies revealed that specific modifications to the imidazole structure could enhance efficacy and reduce toxicity, highlighting the importance of structural optimization in drug development .

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